N,N-Dimethylacetamide-d9

NMR spectroscopy isotopic purity deuterated solvent

Procure N,N-Dimethylacetamide-d9 (DMA-d9) with 99 atom % D isotopic purity for critical NMR and MS applications. This deuterated analog eliminates solvent proton background in ¹H-NMR and provides a distinct M+9 mass shift for isotope dilution mass spectrometry, ensuring accurate quantitation. Essential for minimizing spectral interference; non-deuterated alternatives cannot achieve this analytical specificity. Verify NMR suitability before purchase.

Molecular Formula C4H9NO
Molecular Weight 96.18 g/mol
CAS No. 16727-10-9
Cat. No. B108396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethylacetamide-d9
CAS16727-10-9
Molecular FormulaC4H9NO
Molecular Weight96.18 g/mol
Structural Identifiers
SMILESCC(=O)N(C)C
InChIInChI=1S/C4H9NO/c1-4(6)5(2)3/h1-3H3/i1D3,2D3,3D3
InChIKeyFXHOOIRPVKKKFG-GQALSZNTSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dimethylacetamide-d9 (CAS 16727-10-9) Product-Specific Evidence and Procurement Guide


N,N-Dimethylacetamide-d9 (DMA-d9, CAS 16727-10-9) is a fully deuterated analog of N,N-dimethylacetamide (DMAc) . Its core value proposition lies in its high isotopic purity, typically 99 atom % D , which renders it suitable for use as an NMR solvent where its minimal proton background enhances spectral clarity . It also serves as a stable isotope-labeled internal standard for quantitative mass spectrometry (MS) applications, leveraging its distinct M+9 mass shift [1].

Why Generic N,N-Dimethylacetamide Cannot Replace N,N-Dimethylacetamide-d9 in Key Analytical Workflows


Substituting N,N-dimethylacetamide-d9 with its non-deuterated counterpart (DMAc) or lower-purity deuterated analogs in analytical workflows leads to quantifiable analytical failures. Non-deuterated DMAc produces intense solvent signals that can obscure analyte peaks in ¹H-NMR . In mass spectrometry, the lack of a distinct mass shift prevents its use as an internal standard for isotope dilution MS, a method crucial for high-accuracy quantitation [1]. Furthermore, specific deuterium-induced physicochemical differences, such as altered NMR relaxation rates, can impact the interpretation of molecular dynamics studies if the analog is not fit-for-purpose [2].

Quantitative Differentiation of N,N-Dimethylacetamide-d9 (CAS 16727-10-9) Against Close Analogs


Isotopic Purity Benchmarking: DMA-d9 vs. DMA-d7 in NMR Solvent Applications

N,N-Dimethylacetamide-d9 is offered with a standard isotopic purity of 99 atom % D . A direct product comparator, DMA-d7, is available from the same vendor with a higher purity of ≥99.5 atom % D, but at a significantly different mass shift (M+7 vs M+9) . For routine NMR, the 99 atom % D purity of DMA-d9 is specified as 'suitable' by the vendor . This is in contrast to lower purity grades (<99% D) which may introduce greater proton background signals, reducing spectral resolution .

NMR spectroscopy isotopic purity deuterated solvent

Isotopic Purity Benchmarking: DMA-d9 vs. DMA-d7 in NMR Solvent Applications

N,N-Dimethylacetamide-d9 is offered with a standard isotopic purity of 99 atom % D . A direct product comparator, DMA-d7, is available from the same vendor with a higher purity of ≥99.5 atom % D, but at a significantly different mass shift (M+7 vs M+9) . For routine NMR, the 99 atom % D purity of DMA-d9 is specified as 'suitable' by the vendor . This is in contrast to lower purity grades (<99% D) which may introduce greater proton background signals, reducing spectral resolution .

NMR spectroscopy isotopic purity deuterated solvent

Mass Spectrometry Differentiation: Quantifiable M+9 Mass Shift vs. Non-Deuterated DMAc

The deuterium substitution in DMA-d9 results in a nominal mass shift of M+9 (Δm/z = 9) relative to non-deuterated DMAc (M+0) . This large and distinct mass shift is a critical differentiator from partially deuterated analogs like DMA-d7 (M+7) . In isotope dilution mass spectrometry (IDMS), this M+9 shift allows for the precise and specific detection of the internal standard without interference from the natural isotopic envelope of the analyte (DMAc) [1].

mass spectrometry isotope dilution internal standard

Physicochemical Differentiation: Deuterium Effect on NMR Carbonyl Carbon Relaxation

A study investigating the variations in GC-MS response between analytes and their deuterated analogs used ¹³C-NMR to examine relaxation rates [1]. The carbonyl carbon in d6-DMA (a closely related analog) exhibited a relaxation rate of 9 s⁻¹, which is three times faster than the 3 s⁻¹ observed for non-deuterated DMA [1]. This quantifiable difference is attributed to the spin of the deuterium nucleus interacting with unpaired electrons, a phenomenon that directly impacts molecular dynamics interpretation [1].

NMR spectroscopy relaxation rate molecular dynamics

Application-Specific Suitability: Vendor-Specified 'NMR Suitable' Grade vs. General Reagent

The primary vendor specification for N,N-Dimethylacetamide-d9 includes a technical note that it is 'NMR: suitable' . This is a direct statement of fitness for purpose that differentiates it from general reagent-grade chemicals which may contain impurities or water that generate interfering signals in NMR spectra . While other high-purity deuterated compounds may also carry this specification, it establishes a clear baseline requirement for procurement when the intended use is NMR spectroscopy.

quality control NMR solvent procurement

Optimal Application Scenarios for N,N-Dimethylacetamide-d9 (CAS 16727-10-9) in R&D and Quality Control


Routine and Advanced NMR Spectroscopy of Organic Compounds

Procurement for this application is justified by the compound's specified isotopic purity (99 atom % D) and its vendor-guaranteed suitability for NMR . This ensures minimal solvent signal interference in ¹H-NMR, enabling clearer structural elucidation . For advanced dynamics studies, users should note the faster ¹³C relaxation rate of deuterated analogs compared to non-deuterated solvents [1], a factor that must be accounted for in experimental design.

Quantitative Mass Spectrometry via Isotope Dilution

The unique M+9 mass shift of DMA-d9 makes it an optimal internal standard for the accurate quantitation of DMAc or structurally similar analytes in complex matrices. This approach, known as isotope dilution MS, corrects for sample preparation and ionization variability, a capability not possible with non-deuterated standards [2].

Metabolic and Pharmacokinetic Studies of DMAc

In studies investigating the metabolic fate or pharmacokinetics of N,N-dimethylacetamide, DMA-d9 serves as a critical tracer or internal standard. Deuteration is known to potentially alter pharmacokinetic profiles [3], and using a deuterated standard allows researchers to track and differentiate the administered compound from endogenous substances or to study these isotopic effects directly.

Chemical Reaction Monitoring and Synthesis

DMA-d9 can be employed as a reaction solvent in experiments where real-time monitoring via NMR is required. The deuterated environment eliminates solvent proton signals, allowing researchers to focus exclusively on the evolving signals of reactants and products, thereby improving the accuracy of kinetic analysis .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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